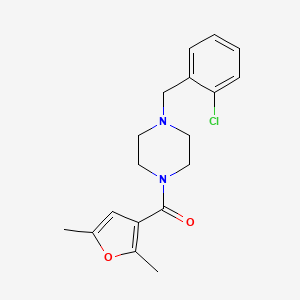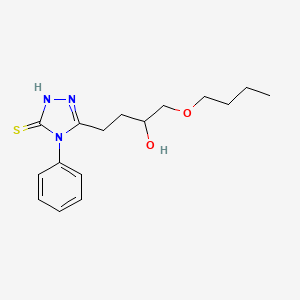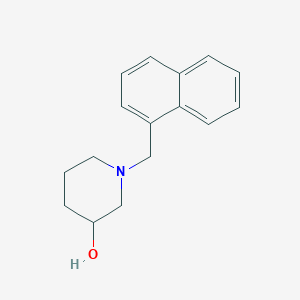
1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. This compound belongs to the family of piperazine derivatives and is characterized by its unique chemical structure and mechanism of action. In
作用机制
The mechanism of action of 1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine involves the inhibition of various kinases that are involved in the proliferation and survival of cancer cells and immune cells. This compound binds to the ATP-binding site of these kinases and prevents their activation, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. Additionally, this compound has been shown to modulate the activity of immune cells by inhibiting the production of cytokines and chemokines that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of various kinases such as BTK, ITK, and TEC, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. Additionally, this compound has been shown to modulate the activity of immune cells by inhibiting the production of cytokines and chemokines that are involved in the pathogenesis of autoimmune diseases. In vivo studies have demonstrated that this compound has anti-tumor and anti-inflammatory effects, making it a promising candidate for the treatment of cancer and autoimmune diseases.
实验室实验的优点和局限性
The advantages of using 1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine in lab experiments include its high potency and specificity for various kinases, its ability to modulate the activity of immune cells, and its anti-tumor and anti-inflammatory effects. However, this compound has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high doses, and its limited bioavailability in vivo.
未来方向
There are several future directions for the study of 1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine. One direction is to further explore its potential therapeutic applications in the treatment of cancer and autoimmune diseases. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo, in order to optimize its dosing and administration. Additionally, future studies could focus on the development of more potent and selective inhibitors of the kinases targeted by this compound, in order to improve its efficacy and reduce its potential toxicity.
合成方法
The synthesis of 1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine involves a multi-step process that requires expertise in organic chemistry. The first step involves the coupling of 2,5-dimethyl-3-furoic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-chlorobenzyl chloride to obtain the final product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
1-(2-chlorobenzyl)-4-(2,5-dimethyl-3-furoyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of various kinases such as BTK, ITK, and TEC, which play a crucial role in the proliferation and survival of cancer cells and immune cells. This compound has also been shown to modulate the activity of immune cells such as B cells, T cells, and dendritic cells, which are involved in the pathogenesis of autoimmune diseases.
属性
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-13-11-16(14(2)23-13)18(22)21-9-7-20(8-10-21)12-15-5-3-4-6-17(15)19/h3-6,11H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEJYQXYKPGHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorobenzyl)piperazin-1-yl](2,5-dimethylfuran-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151491.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline](/img/structure/B5151506.png)

![N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B5151511.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5151513.png)

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5151521.png)
![2-chloro-10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine](/img/structure/B5151529.png)

![2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5151545.png)
![1-[3-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5151548.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151550.png)
![2-(2-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5151552.png)
![2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5151562.png)